Cas no 338409-75-9 (4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione)

4-(4-Chlorophenyl)-1λ⁴,4-thiazinane-1,3,5-trione is a heterocyclic compound featuring a thiazinane core substituted with a chlorophenyl group. Its unique structure, incorporating both sulfur and nitrogen within a six-membered ring, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the chlorophenyl moiety enhances its reactivity, facilitating further functionalization for applications in medicinal chemistry. The compound's stability and well-defined crystalline properties ensure consistent performance in synthetic processes. Its trione functionality offers versatility as a building block for developing biologically active molecules, particularly in the design of enzyme inhibitors or antimicrobial agents. Suitable for controlled reactions under standard laboratory conditions.
4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione structure
338409-75-9 structure
Product Name:4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
CAS No:338409-75-9
MF:C10H8ClNO3S
MW:257.693420410156
MDL:MFCD00173226
CID:5195156
Update Time:2026-03-05

4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione Chemical and Physical Properties

Names and Identifiers

    • 4-(4-chlorophenyl)-1lambda4-thiomorpholine-1,3,5-trione
    • 4-(4-CHLOROPHENYL)-1LAMBDA4,4-THIAZINANE-1,3,5-TRIONE
    • 3,5-Thiomorpholinedione, 4-(4-chlorophenyl)-, 1-oxide
    • 4-(4-chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
    • 4-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione
    • 4-(4-Chlorophenyl)-4-thiazinane-1,3,5-trione
    • 4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
    • MDL: MFCD00173226
    • Inchi: 1S/C10H8ClNO3S/c11-7-1-3-8(4-2-7)12-9(13)5-16(15)6-10(12)14/h1-4H,5-6H2
    • InChI Key: FBMSDWARTUNHIJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(CS(CC1=O)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 319
  • XLogP3: 0.5
  • Topological Polar Surface Area: 73.7

4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione Pricemore >>

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AB297019-100 mg
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abcr
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Additional information on 4-(4-Chlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

4-(4-Chlorophenyl)-1λ4,4-thiazinane-1,3,5-trione (CAS No. 338409-75-9): An Overview of a Promising Compound in Medicinal Chemistry

4-(4-Chlorophenyl)-1λ4,4-thiazinane-1,3,5-trione (CAS No. 338409-75-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazinanes, which are heterocyclic compounds characterized by a six-membered ring containing sulfur and nitrogen atoms. The presence of a chlorophenyl substituent and the trione functional group imparts distinct chemical and biological properties, making it a subject of extensive research.

The chemical structure of 4-(4-Chlorophenyl)-1λ4,4-thiazinane-1,3,5-trione is particularly noteworthy for its potential in drug discovery and development. The thiazinane ring system is known for its ability to form stable complexes with various metal ions, which can be exploited in the design of metalloenzyme inhibitors or metal-based therapeutics. Additionally, the chlorophenyl substituent enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.

In recent years, several studies have explored the biological activities of 4-(4-Chlorophenyl)-1λ4,4-thiazinane-1,3,5-trione. One notable area of research is its potential as an antitumor agent. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

Beyond its antitumor properties, 4-(4-Chlorophenyl)-1λ4,4-thiazinane-1,3,5-trione has also shown promise in other therapeutic areas. For instance, research conducted at the University of California demonstrated that this compound possesses potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The pharmacokinetic profile of 4-(4-Chlorophenyl)-1λ4,4-thiazinane-1,3,5-trione has also been investigated to assess its suitability for clinical development. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed after oral administration and has a moderate half-life in plasma, which suggests that it could be administered as a once-daily dose in clinical settings.

To further understand the mechanism of action and optimize its therapeutic potential, researchers are actively engaged in structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of analogs with modifications to the chlorophenyl substituent or the thiazinane ring system, scientists aim to identify derivatives with enhanced potency and selectivity. These efforts are crucial for advancing 4-(4-Chlorophenyl)-1λ4,4-thiazinane-1,3,5-trione from preclinical to clinical stages.

In conclusion, 4-(4-Chlorophenyl)-1λ4,4-thiazinane-1,3,5-trione (CAS No. 338409-75-9) represents a promising lead compound in medicinal chemistry with diverse biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in treating various diseases.

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